molecular formula C16H10BrNO B1373707 4-(3-Bromobenzoyl)isoquinoline CAS No. 1187169-00-1

4-(3-Bromobenzoyl)isoquinoline

Cat. No. B1373707
CAS RN: 1187169-00-1
M. Wt: 312.16 g/mol
InChI Key: BJAJGDVVIADVQB-UHFFFAOYSA-N
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Description

4-(3-Bromobenzoyl)isoquinoline is a chemical compound with a molecular formula of C16H10BrNO . It has a molecular weight of 312.17 . The IUPAC name for this compound is (3-bromophenyl)(4-isoquinolinyl)methanone .


Molecular Structure Analysis

The InChI code for 4-(3-Bromobenzoyl)isoquinoline is 1S/C16H10BrNO/c17-13-6-3-5-11(8-13)16(19)15-10-18-9-12-4-1-2-7-14(12)15/h1-10H . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

4-(3-Bromobenzoyl)isoquinoline has a molecular weight of 312.17 . No further physical or chemical properties were found in the search results.

Scientific Research Applications

Organic Synthesis

4-(3-Bromobenzoyl)isoquinoline: is a valuable intermediate in organic synthesis. Its bromine atom is reactive and can be used for further functionalization through cross-coupling reactions . This compound can serve as a precursor for synthesizing various isoquinoline derivatives, which are important scaffolds in many organic molecules.

Medicinal Chemistry

In medicinal chemistry, 4-(3-Bromobenzoyl)isoquinoline is utilized for the synthesis of isoquinoline alkaloids . These alkaloids have a wide range of biological activities and are components of anti-cancer, anti-malarial, and other therapeutic drugs. The bromine moiety allows for selective modifications, enabling the creation of novel drug candidates.

Material Science

This compound’s structural rigidity and electronic properties make it suitable for developing new materials. It can be used in the design of organic semiconductors or as a building block for complex molecular architectures required in material science applications .

Catalysis

4-(3-Bromobenzoyl)isoquinoline: can act as a ligand in catalysis. Its planar structure and ability to coordinate to metals make it an interesting candidate for developing new catalytic systems, particularly in transition metal-catalyzed reactions .

Biological Studies

The isoquinoline moiety is a common feature in many biologically active compounds. As such, 4-(3-Bromobenzoyl)isoquinoline can be used in biological studies to explore the interaction of isoquinoline derivatives with various biological targets, aiding in the understanding of their mechanism of action .

Analytical Chemistry

Due to its distinct chemical structure, 4-(3-Bromobenzoyl)isoquinoline can be used as a standard or reference compound in analytical methods such as HPLC or mass spectrometry. It helps in the quantification and identification of similar compounds in complex mixtures .

properties

IUPAC Name

(3-bromophenyl)-isoquinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrNO/c17-13-6-3-5-11(8-13)16(19)15-10-18-9-12-4-1-2-7-14(12)15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJAJGDVVIADVQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501273875
Record name (3-Bromophenyl)-4-isoquinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501273875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1187169-00-1
Record name (3-Bromophenyl)-4-isoquinolinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187169-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Bromophenyl)-4-isoquinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501273875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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